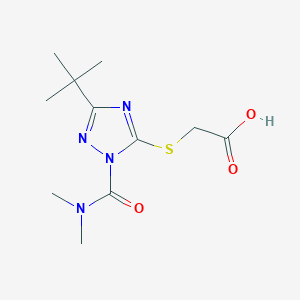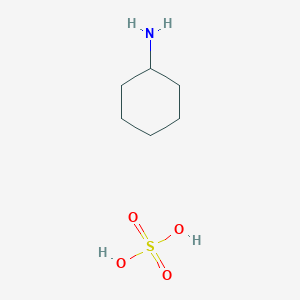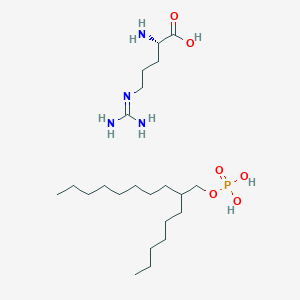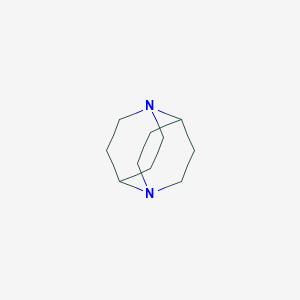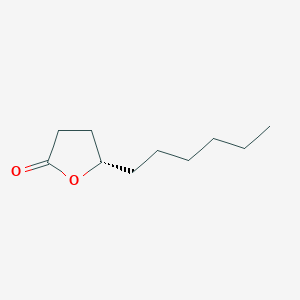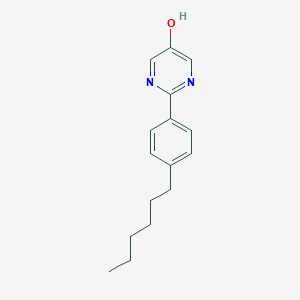
2-(4-Hexylphenyl)-5-hydroxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hexylphenyl)-5-hydroxypyrimidine, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a pyrimidine derivative that has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This oxidative damage can ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit unique biochemical and physiological effects. Studies have shown that 2-(4-Hexylphenyl)-5-hydroxypyrimidine can selectively bind to cancer cells and induce cell death upon irradiation with light. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been found to exhibit excellent tumor imaging properties due to its ability to selectively accumulate in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine in lab experiments is its ability to selectively bind to cancer cells, making it an ideal candidate for cancer treatment and imaging. However, one of the limitations of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-Hexylphenyl)-5-hydroxypyrimidine. One area of research is the development of new synthesis methods that can improve the yield and purity of 2-(4-Hexylphenyl)-5-hydroxypyrimidine. Another area of research is the investigation of 2-(4-Hexylphenyl)-5-hydroxypyrimidine's potential applications in other fields such as antimicrobial therapy and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the reaction of 4-bromohexylbenzene with 2,4-dihydroxypyrimidine in the presence of a catalyst such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure 2-(4-Hexylphenyl)-5-hydroxypyrimidine.
Applications De Recherche Scientifique
2-(4-Hexylphenyl)-5-hydroxypyrimidine has been extensively studied for its potential applications in various fields such as photodynamic therapy, cancer treatment, and imaging. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit excellent photodynamic therapy properties due to its ability to generate singlet oxygen upon irradiation with light. This property makes it an ideal candidate for cancer treatment as singlet oxygen can cause cell death in cancer cells. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been used as an imaging agent in various studies due to its ability to selectively bind to cancer cells.
Propriétés
Numéro CAS |
106808-96-2 |
|---|---|
Nom du produit |
2-(4-Hexylphenyl)-5-hydroxypyrimidine |
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2-(4-hexylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C16H20N2O/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-17-11-15(19)12-18-16/h7-12,19H,2-6H2,1H3 |
Clé InChI |
DAXDAVFMDVPEFK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonymes |
2-(4-Hexylphenyl)-5-hydroxypyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



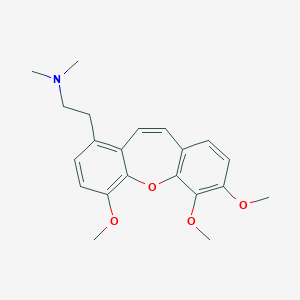
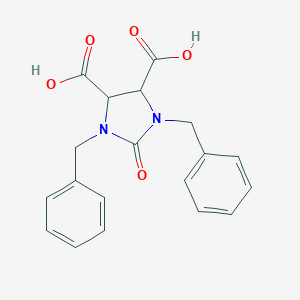
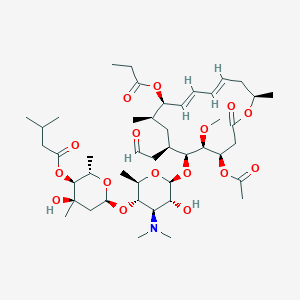

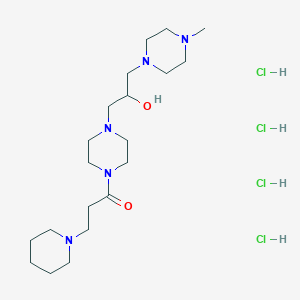
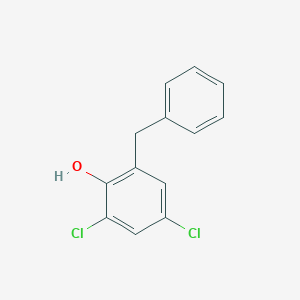
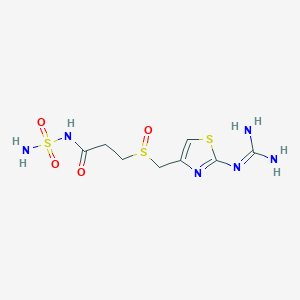
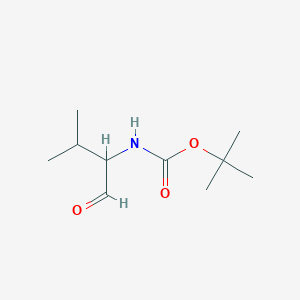
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
